N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides . The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
Similar compounds have shown to affect bacterial cells, creating pores in the bacterial cell membranes .
Pharmacokinetics
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Result of Action
Similar compounds have shown to display faster killing-kinetics towards bacterial cells, creating pores in the bacterial cell membranes .
Action Environment
Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4-isopropylphenylthiazole with 4-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic reagents such as amines and thiols can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Substitution: Formation of substituted thiazole derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
4-isopropylthiazole derivatives: Evaluated for their antimicrobial properties.
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the thiazole ring and the nitrobenzamide moiety contributes to its diverse range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
4-nitro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12(2)13-3-5-14(6-4-13)17-11-26-19(20-17)21-18(23)15-7-9-16(10-8-15)22(24)25/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKZXOYLAKERJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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